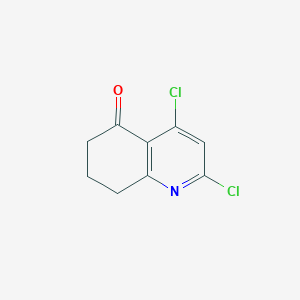

2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one

描述

属性

IUPAC Name |

2,4-dichloro-7,8-dihydro-6H-quinolin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2NO/c10-5-4-8(11)12-6-2-1-3-7(13)9(5)6/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSRAYLSWTFMAPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)C(=CC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one is a heterocyclic compound recognized for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural characteristics:

- Molecular Formula : CHClN\O

- Molecular Weight : 216.06 g/mol

- Functional Groups : Two chlorine atoms at the 2 and 4 positions and a carbonyl group at the 5-position.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial effects against various bacterial strains. Its efficacy is attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes.

Table 1: Antimicrobial Activity Against Selected Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL | |

| Bacillus subtilis | 8 µg/mL |

Anticancer Activity

The compound has shown promising anticancer properties in various studies. It has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in several cancer cell lines.

Mechanism of Action

The proposed mechanism involves the inhibition of specific enzymes and pathways critical for cancer cell survival. For instance, it has been noted to inhibit BCL6, a protein implicated in the survival of certain cancer cells.

Case Study: BCL6 Inhibition

In a study optimizing inhibitors for BCL6, compounds similar to this compound demonstrated submicromolar activity against this target. The study highlighted the importance of structural modifications to enhance binding affinity and specificity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for enhancing the biological efficacy of this compound. Modifications at various positions on the quinoline ring can significantly affect its biological activity.

Table 2: Comparison with Related Compounds

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| 2-Chloro-7,8-dihydroquinolin-5(6H)-one | 0.88 | Lacks dimethyl groups; less sterically hindered |

| 4-Chloro-7,8-dihydroquinolin-5(6H)-one | 0.89 | Chlorine at position 4; different biological profile |

| 2-Chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one | 0.86 | Similar structure but fewer chlorine substitutions |

These comparisons illustrate how variations in substituents can lead to different biological profiles and potencies.

科学研究应用

Anticancer Activity

Recent studies have highlighted the potential of 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one as a lead compound in cancer research. For instance, a study demonstrated its cytotoxic effects against several cancer cell lines, particularly K-562 (chronic myeloid leukemia) cells. The compound exhibited selectivity and potency, suggesting its viability as a candidate for further drug development .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that derivatives of 7,8-dihydroquinolin-5(6H)-one exhibit significant antibacterial effects against various pathogens. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Synthesis and Derivatives

A variety of synthetic routes have been developed to create derivatives of this compound. These derivatives are being explored for enhanced biological activity:

| Derivative | Synthesis Method | Biological Activity |

|---|---|---|

| 2-Chloro-7,8-dihydroquinolin-5(6H)-one | Mannich reaction with acetophenones | Anticancer |

| 4-Aryl-substituted derivatives | Hantzsch multicomponent reaction | Antibacterial |

| Fluorescent probes | Modular synthesis from quinoline scaffolds | Live-cell imaging |

These derivatives showcase the versatility of the parent compound in medicinal chemistry.

Case Study 1: Cytotoxic Evaluation

A study conducted on a series of 7,8-dihydroquinolin-5(6H)-ones revealed that modifications at the 2 and 4 positions significantly influenced their cytotoxicity against cancer cell lines. The study utilized a four-step synthesis method to produce various analogs and evaluated their activity against K-562 cells . The results indicated that certain substitutions enhanced cytotoxic effects while maintaining selectivity.

Case Study 2: Antimicrobial Testing

Another research project focused on the antimicrobial properties of synthesized derivatives. The investigation employed standard agar diffusion methods to assess the efficacy against Gram-positive and Gram-negative bacteria. Results showed that specific derivatives exhibited potent antibacterial activity comparable to established antibiotics .

相似化合物的比较

Key Physicochemical Properties :

- Storage : Stable at room temperature but recommended for short-term storage at -20°C or -80°C .

- Solubility : Requires heating to 37°C and sonication for optimal dissolution in organic solvents .

- Spectroscopic Data :

Comparison with Structural Analogs

Chlorinated Dihydroquinolinones

The presence and position of chlorine substituents significantly influence biological activity and physicochemical properties.

Key Findings :

- Antimicrobial Activity: The 2,4-dichloro derivative exhibits superior activity against MRSA (MIC < 0.0625 µg/mL) compared to mono-chlorinated analogs (MIC = 1 µg/mL) . This suggests synergistic effects from dual chlorine substitution.

- Structural Insights: Chlorine at position 2 enhances steric and electronic interactions with bacterial targets, while position 4 substitution may stabilize the quinoline ring .

Alkyl-Substituted Dihydroquinolinones

Alkyl groups (e.g., methyl, dimethyl) alter lipophilicity and metabolic stability.

Key Findings :

Receptor-Binding Analogues

Dihydroquinolinones exhibit affinity for nicotinic acetylcholine receptors (nAChRs), critical for neurological drug development.

Key Findings :

- Selectivity: The unsubstituted dihydroquinolinone scaffold shows moderate α4β2 receptor affinity, while methyl substitution abolishes α7 activity .

- Therapeutic Potential: Chlorinated derivatives (e.g., 2,4-dichloro) may enhance receptor specificity due to electron-withdrawing effects.

准备方法

Cyclocondensation and Chlorination Route

One of the primary methods to prepare 2,4-dichloroquinoline derivatives, closely related to 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one, involves a two-step process:

Step 1: Cyclocondensation

Starting from 3-(dimethylamino)aniline, cyclocondensation with diethyl malonate produces a 7-(dimethylamino)-4-hydroxyquinolin-2(1H)-one intermediate. This step typically involves heating under controlled conditions to form the quinoline core.Step 2: Chlorination

The hydroxyquinoline intermediate is chlorinated using neat phosphorus oxychloride (POCl₃) under reflux. This converts the hydroxy groups to chloro substituents at positions 2 and 4, yielding the dichloroquinoline derivative. Yields reported vary; one study noted a 26% yield on a gram scale under these conditions, which is lower than previously reported 54%, indicating sensitivity to reaction parameters.

This method is adaptable but requires careful control of temperature and purification steps to optimize yield and purity.

Mannich Salt-Mediated Synthesis of 7,8-Dihydroquinolin-5(6H)-ones

A facile synthetic route to 7,8-dihydroquinolin-5(6H)-one derivatives involves:

Michael Addition

Mannich salts derived from acetophenones act as Michael acceptors and react with cyclohexane-1,4-dione monoethylene acetal to form 1,5-dicarbonyl intermediates.Cyclization

Treatment of these intermediates with ammonium acetate induces cyclization to form the 7,8-dihydroquinolin-5(6H)-one core.

This four-step method is notable for its simplicity, mild conditions, and applicability to various functional groups. Although this study focused on 2-aryl-substituted derivatives, the core methodology is relevant for preparing the 7,8-dihydroquinolin-5(6H)-one scaffold, which can then be chlorinated at desired positions.

Synthetic Methodologies for 2,4-Dichloroquinazoline Derivatives (Related Chemistry)

A patent describes a synthetic approach involving:

- Addition of triphenylphosphine oxide and a tertiary amine catalyst in an organic solvent at low temperatures.

- Dropwise addition of bis(trichloromethyl)carbonate.

- Subsequent heating with o-aminobenzonitrile or oxime derivatives to yield 2,4-dichloroquinazoline derivatives.

Though this method targets quinazoline derivatives, the chemistry of chlorination and ring formation shares mechanistic features with quinoline synthesis and may inform alternative routes to 2,4-dichloroquinoline analogs.

Summary Table of Preparation Methods

Research Findings and Considerations

- The cyclocondensation and chlorination method remains the most direct and commonly referenced route to 2,4-dichloroquinoline derivatives, but yields can be modest and require optimization.

- The Mannich salt approach provides a versatile platform for constructing the dihydroquinolinone core under mild conditions, which may be followed by chlorination to obtain the target compound.

- Formulation techniques are crucial for biological applications, ensuring compound solubility and stability in vivo.

- Alternative synthetic strategies involving phosphine oxide catalysis and carbonate reagents may offer novel pathways but require further exploration for this specific compound.

常见问题

Basic: What are the most efficient synthetic routes for 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one?

Answer:

A microwave-assisted one-step synthesis using proline as a catalyst has been demonstrated for structurally similar compounds (e.g., 4-hydroxy-3-methyl derivatives), achieving yields up to 98% . This method involves sequential Michael addition, cyclization, and aromatization of cyclohexane-1,3-dione derivatives under 20-minute irradiation. For eco-friendly approaches, ammonium acetate-mediated oxa-[3 + 3] cyclization in acetic acid produces dihydroquinolinone derivatives but requires longer reaction times (20 minutes) and yields vary . Chlorination of precursor compounds (e.g., 7,8-dihydroquinoline-2,5(1H,6H)-dione) using phosphorus oxychloride (POCl₃) at 65°C for 3 hours is also viable .

Basic: How can NMR spectroscopy characterize this compound and its derivatives?

Answer:

Key NMR signals for dihydroquinolinone derivatives include:

- ¹H NMR: Pyridine protons at 8.49 ppm and piperidine protons at 7.80 ppm.

- ¹³C NMR: Carbonyl (C=O) signals at 168.71 ppm and conjugated C=C(H) signals between 164.31–140.17 ppm . Microwave-synthesized analogs (e.g., 4-hydroxy-3-methyl derivatives) show distinct aromatic and hydroxyl proton shifts in CDCl₃ . For chlorinated derivatives, downfield shifts are expected due to electron-withdrawing effects.

Advanced: How can researchers design derivatives of this compound to enhance antibacterial activity?

Answer:

Derivative design should focus on side-chain modifications. For example:

- Carbonitrile-substituted side chains (e.g., compound 1 in ) showed MIC < 0.0625 µg/mL against MRSA, outperforming tiamulin .

- Avoid bulky groups like biphenyl, which reduce activity (MIC = 1 µg/mL) .

Use 2D/3D-QSAR models to predict substituent effects on activity. The 3D-QSAR model provided higher accuracy in predicting MIC trends for structurally diverse analogs .

Advanced: How can contradictions in reaction yields between microwave and conventional heating methods be resolved?

Answer:

Microwave irradiation accelerates reaction kinetics via uniform dielectric heating, reducing side reactions and improving yields (e.g., 98% vs. <50% for conventional methods) . Validate discrepancies by tracking reaction progress with TLC and optimizing catalyst loading (e.g., proline) and irradiation time. For eco-friendly routes, solvent choice (e.g., acetic acid vs. acetonitrile) and temperature gradients may explain yield variations .

Advanced: What role do substituents play in modulating the compound’s biological activity?

Answer:

Substituents influence both steric and electronic properties:

- Electron-withdrawing groups (e.g., Cl, CN) enhance antibacterial activity by increasing electrophilicity and target binding .

- Trifluoromethyl groups improve metabolic stability and solubility, as seen in biopharmaceutical profiling of related scaffolds .

- Hydroxyl groups may reduce permeability due to hydrogen bonding, as observed in solubility-permeability trade-offs for tetrahydroazepinone derivatives .

Advanced: What mechanistic insights explain ring-expansion reactions involving this compound?

Answer:

Beckmann rearrangement of 4-(trifluoromethyl)-7,8-dihydroquinolin-5(6H)-one precursors enables ring expansion to tetrahydroazepinones. This proceeds via oxime formation, followed by acid-catalyzed migration of anti-periplanar bonds, yielding novel 6H-pyrido[3,2-b]azepin-6-one scaffolds .

Methodological: What strategies optimize microwave synthesis parameters for this compound?

Answer:

- Irradiation time: 20 minutes maximizes yield while minimizing degradation .

- Catalyst: Proline (10 mol%) enhances enantioselectivity in cyclization steps .

- Solvent: Polar aprotic solvents (e.g., acetonitrile) improve microwave absorption and reaction homogeneity .

Advanced: How can researchers address inconsistencies in spectral data for derivatives?

Answer:

- Dynamic exchange processes: Use variable-temperature NMR to resolve proton splitting caused by ring puckering in dihydroquinolinones .

- X-ray crystallography: Confirm regiochemistry of chlorination (e.g., 2,4-dichloro vs. 3,5-dichloro isomers) .

Advanced: What approaches enhance solubility and permeability for drug development?

Answer:

- Trifluoromethylation: Increases lipophilicity and metabolic stability, as shown in tetrahydroazepinones with improved Caco-2 permeability .

- Salt formation: Hydrochloride salts of hydroxylated derivatives enhance aqueous solubility .

Data Analysis: What statistical methods validate QSAR models for antibacterial activity prediction?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。